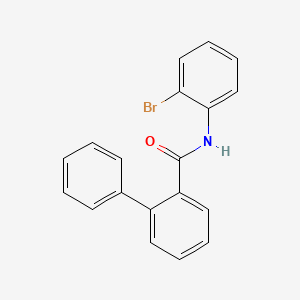

N-2-Bromophenyl biphenyl-2-carboxamide

Description

N-2-Bromophenyl biphenyl-2-carboxamide is a brominated aromatic carboxamide derivative characterized by a biphenyl core substituted with a bromine atom at the ortho position of the phenyl ring and an amide group at the 2-position of the biphenyl system. For instance, N-3-Bromophenyl biphenyl-2-carboxamide (CAS 694525-83-2) shares a similar scaffold but differs in bromine substitution at the meta position . Such positional isomerism significantly impacts molecular interactions and physicochemical properties, as discussed below.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO/c20-17-12-6-7-13-18(17)21-19(22)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYSNAVINDASLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Bromophenyl biphenyl-2-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-2-Bromophenyl biphenyl-2-carboxamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and aryl boronic acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that N-2-bromophenyl biphenyl-2-carboxamide exhibits significant antibacterial properties against multi-drug resistant strains of bacteria, including:

- Mycobacterium tuberculosis : Compounds similar to this compound have shown potential in inhibiting the growth of drug-resistant tuberculosis strains, with minimum inhibitory concentrations (MICs) below 20 µM in some cases .

- Clinically Isolated Pathogens : Research indicates that derivatives of this compound can effectively combat resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. For instance, one study reported a compound with a zone of inhibition of 18 mm against resistant A. baumannii at a concentration of 50 mg/mL .

Cancer Research

The biphenyl structure is prominent in the design of anticancer agents. Compounds featuring this moiety have been investigated for their ability to inhibit tumor growth through various mechanisms, including:

- Targeting Protein Interactions : this compound may interfere with protein-protein interactions critical for cancer cell proliferation .

- Inducing Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, making them candidates for further development as chemotherapeutic agents.

Pharmaceutical Development

The compound's ability to modulate biological pathways positions it as a candidate for drug development:

Drug Formulation

This compound can serve as a lead compound in the formulation of new drugs targeting various diseases, including:

- Infectious Diseases : Its antibacterial properties make it suitable for developing antibiotics against resistant infections.

- Inflammatory Conditions : The anti-inflammatory potential observed in some studies suggests it could be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship Studies

Ongoing SAR studies aim to optimize the chemical structure of this compound to enhance its efficacy and reduce toxicity. By modifying functional groups and substituents, researchers can identify more potent analogs with improved pharmacokinetic profiles.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Pathogen | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|---|

| N-(4-Bromophenyl)furan-2-carboxamide | Acinetobacter baumannii | <20 | 18 |

| N-(3-Bromophenyl)piperidine-2-carboxamide | Mycobacterium tuberculosis | <20 | Not specified |

| N-(4-Methoxybiphenyl)furan-2-carboxamide | Klebsiella pneumoniae | <40 | 15 |

This table summarizes findings from various studies that highlight the effectiveness of different derivatives against key pathogens.

Mechanism of Action

The mechanism of action of N-2-Bromophenyl biphenyl-2-carboxamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The carboxamide group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Discussion

- Structure-Activity Relationships (SAR) : Ortho-substituted bromine in This compound may confer steric constraints that hinder receptor binding compared to meta-substituted analogs. However, this substitution could enhance metabolic stability by blocking oxidative sites .

- Thermodynamic Stability : Crystallographic studies on related compounds (e.g., 3-(2-Bromophenyl)-N-phenyloxirane-2-carboxamide ) reveal that bromine’s van der Waals interactions contribute to lattice stability, a property exploitable in crystal engineering .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | N-3-Bromophenyl Biphenyl-2-Carboxamide | N-(2-Bromophenyl)-4-nitrobenzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 352.23 | 352.23 | 321.13 |

| LogP (Predicted) | ~4.2 | ~4.0 | ~3.5 |

| Hydrogen Bond Acceptors | 2 | 2 | 4 |

| Rotatable Bonds | 4 | 4 | 5 |

Biological Activity

N-2-Bromophenyl biphenyl-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the coupling of biphenyl derivatives with brominated phenyl groups through amide bond formation. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and classical coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, a related compound exhibited an IC50 of 4.85 μM against HepG2 liver cancer cells, suggesting that modifications in the biphenyl structure can enhance activity against specific cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-2-Bromophenyl... | HepG2 | 4.85 | |

| Coumarin derivative | HeLa | 0.39 | |

| Another derivative | LLC-MK2 | >100 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary findings indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values showing promising results.

Table 2: Antimicrobial Activity

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of bromine on the phenyl ring has been shown to enhance binding affinity to target enzymes, as evidenced by molecular docking studies that reveal favorable interactions within active sites .

Key Findings from SAR Studies:

- Substituent Effects: The position and type of substituents on the phenyl rings significantly affect biological activity. For instance, electron-withdrawing groups tend to increase potency against certain cancer cell lines.

- Binding Interactions: Molecular docking studies indicate that key amino acid residues in target proteins form hydrogen bonds with the compound, which is crucial for its anticancer efficacy .

Case Studies

Several case studies have explored the therapeutic potential of derivatives related to this compound:

- Case Study on HepG2 Cells: A derivative demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .

- Antibacterial Screening: In a comprehensive screening of synthesized alkaloids, compounds similar to this compound showed significant activity against E. coli and S. aureus, reinforcing its potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-2-Bromophenyl biphenyl-2-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 2-bromophenyl boronic acid derivatives and biphenyl-2-carboxamide precursors. Catalytic systems like Pd(PPh₃)₄ with a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C are effective. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Optimization involves controlling stoichiometry, inert atmosphere, and reaction time monitoring using TLC .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Crystals grown via slow evaporation (solvent: DCM/hexane) are mounted on a diffractometer. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Structural visualization with ORTEP-3 ensures accurate bond-length and angle analysis. Hydrogen bonding and π-π stacking interactions are validated using PLATON .

Q. Which analytical techniques are critical for purity assessment post-synthesis?

High-resolution NMR (¹H/¹³C) identifies impurities via integration of aromatic proton regions. LC-MS (electrospray ionization) confirms molecular ion peaks ([M+H]⁺). Purity ≥95% is validated via HPLC (C18 column, acetonitrile/water gradient). Melting point consistency with literature (e.g., 230–235°C) further corroborates purity .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structural refinement?

Discrepancies in thermal parameters or occupancy factors require iterative refinement in SHELXL with restraints on bond distances and angles. Validation tools like R1/wR2 residuals and CheckCIF resolve flagged issues (e.g., unusual ADPs). Complementary techniques like FT-IR (amide I/II bands) and solid-state NMR cross-validate hydrogen bonding networks .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) identifies binding affinities. DFT calculations (B3LYP/6-31G*) optimize geometries and compute electrostatic potentials. ADMET predictions using SwissADME assess pharmacokinetic profiles (e.g., logP, bioavailability) .

Q. How can substituent electronic effects on reactivity be systematically studied?

Hammett plots correlate substituent σ values (meta/para) with reaction rates (e.g., hydrolysis in acidic/basic conditions). Spectroscopic titration (UV-Vis) monitors electronic transitions in varying solvents (ε values). Competitive experiments with electron-withdrawing/donating groups (e.g., NO₂, OMe) quantify substituent influence on amide bond stability .

Methodological Notes

- Crystallography : SHELXL refinement requires high-quality data (I/σ(I) > 2). Twinned crystals demand integration with TWINABS .

- Synthesis : Pd catalyst recycling (e.g., SiliaCat DPP-Pd) reduces costs in large-scale reactions .

- Bioactivity : Use in vitro cytotoxicity assays (MTT protocol) on cancer cell lines (IC₅₀ determination) paired with apoptosis markers (Annexin V) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.